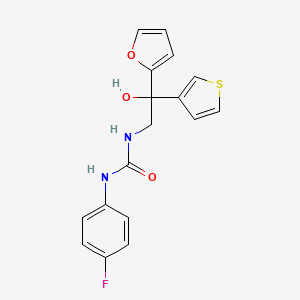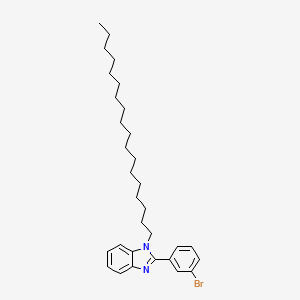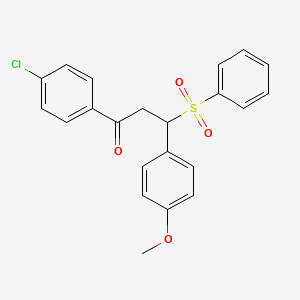![molecular formula C23H23ClN4O3 B2545029 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 1456904-84-9](/img/new.no-structure.jpg)
1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone is an intricate molecule featuring diverse functional groups, making it an intriguing subject for scientific research. This compound features a benzo[d][1,3]dioxole moiety linked to a pyrazole ring, with additional diazepan and chlorophenyl components, each contributing to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone typically involves multi-step reactions starting from commercially available precursors. The process often begins with the construction of the benzo[d][1,3]dioxole core, followed by the formation of the pyrazole ring through cyclization reactions. The diazepan ring is typically introduced via nucleophilic substitution or reductive amination, and the final coupling with the chlorophenyl ethanone fragment is achieved using cross-coupling reactions such as Suzuki or Stille coupling. Careful optimization of reaction conditions such as temperature, solvents, and catalysts is essential for achieving high yields and purity.
Industrial Production Methods
On an industrial scale, the synthesis might be streamlined by using flow chemistry techniques to enhance reaction efficiency and scalability. Continuous flow reactors allow for precise control over reaction parameters and can handle high-throughput synthesis, reducing production costs and improving safety.
化学反応の分析
Types of Reactions
The compound 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone is likely to undergo various chemical reactions due to its multiple functional groups. Key reactions include:
Oxidation: : The benzo[d][1,3]dioxole and pyrazole rings can be subjected to oxidation, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : The ketone group in the chlorophenyl ethanone fragment can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The aromatic rings may undergo electrophilic substitution reactions, especially under the influence of catalysts like Lewis acids.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding quinones, while reduction could produce alcohol derivatives.
科学的研究の応用
The compound's diverse functional groups make it suitable for a wide range of scientific research applications:
Chemistry: : Used as a building block in organic synthesis for the development of new materials or pharmaceuticals.
Biology: : Investigated for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory, anticancer, or antimicrobial properties.
Industry: : Utilized in the production of advanced materials, such as polymers or catalysts, due to its unique structural features.
作用機序
The specific mechanism of action of this compound would depend on its application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole and pyrazole rings might engage in π-π stacking interactions or hydrogen bonding with target proteins, influencing biological pathways.
類似化合物との比較
Compared to similar compounds, 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:
1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)ethanone: : Lacks the chlorophenyl group, resulting in different reactivity and biological activity.
1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1-yl)-2-(4-chlorophenyl)ethanone: : Missing the diazepan ring, leading to variations in its interaction with biological targets.
The intricate structure of this compound makes it a valuable compound for various scientific explorations, highlighting its potential in multiple fields.
特性
CAS番号 |
1456904-84-9 |
|---|---|
分子式 |
C23H23ClN4O3 |
分子量 |
438.91 |
IUPAC名 |
1-[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C23H23ClN4O3/c24-18-5-2-16(3-6-18)12-23(29)28-9-1-8-27(10-11-28)22-14-19(25-26-22)17-4-7-20-21(13-17)31-15-30-20/h2-7,13-14H,1,8-12,15H2,(H,25,26) |
InChIキー |
ODKOFDBSNTZVQF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)Cl)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2544948.png)
![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2544949.png)

![2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2544952.png)
![2-[(3-Methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2544953.png)
![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)
![Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2544957.png)



![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide](/img/structure/B2544962.png)
![N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2544965.png)

